
NDI-091143
Overview
Description
NDI-091143 is a high-affinity, allosteric inhibitor of human ATP-citrate lyase (ACLY), a key enzyme in fatty acid and cholesterol synthesis. It exhibits potent inhibitory activity with an IC50 of 2.1 nM (ADP-Glo assay), a Ki of 7.0 nM, and a Kd of 2.2 nM . Structurally, this compound (C20H14ClF2NO5S) stabilizes large conformational changes in ACLY’s citrate domain, indirectly blocking citrate binding and catalytic activity . This mechanism has been validated through cryo-EM studies and molecular dynamics simulations .
For example, it inhibits growth and clonogenicity in thyroid cancer cell lines (FTC-133 and 8505C) and synergizes with sorafenib to enhance cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NDI-091143 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: NDI-091143 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and ester groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group can lead to the formation of the corresponding carboxylic acid .
Scientific Research Applications
Cancer Therapy
- Targeting Cancer Metabolism : NDI-091143 has been identified as a potent inhibitor of ACLY, which is often upregulated in cancer cells to support rapid proliferation through increased lipid synthesis. By inhibiting ACLY, this compound can reduce tumor growth and induce apoptosis in various cancer types, including thyroid cancer and T-cell acute lymphoblastic leukemia (T-ALL) .
-
Case Studies :
- In studies involving T-ALL, the loss of ACLY expression demonstrated intrinsic antileukemic effects, with this compound showing synergy with NOTCH1 inhibition, leading to improved outcomes in treated mice .
- Research on thyroid cancer indicated that treatment with this compound resulted in significant cytotoxic effects on cancer cells, highlighting its potential as a therapeutic agent .
Metabolic Disorders
- Obesity-related Conditions : this compound has shown promise in addressing ectopic lipid accumulation associated with obesity-related renal injuries. In animal models, it effectively reduced levels of serum lipids and renal lipogenic enzymes, leading to improved kidney function and reduced inflammation .
Comparative Efficacy of ACLY Inhibitors
A comparative analysis of various ACLY inhibitors, including this compound, reveals its competitive binding affinity and efficacy:
Compound | Binding Energy (kcal/mol) | RMSD (Å) | Application Area |
---|---|---|---|
This compound | -7.3 | 1.724 | Cancer therapy, metabolic disorders |
BMS-303141 | -8.6 | 2.595 | Cancer therapy |
SB-204990 | -6.4 | 1.635 | Tumor suppression |
ETC-1002 | -5.6 | 1.304 | Lipid-lowering |
This table illustrates the binding energies and potential applications of different ACLY inhibitors, positioning this compound as a leading candidate for further research and development.
Mechanism of Action
NDI-091143 exerts its effects by allosterically inhibiting ATP-citrate lyase. It stabilizes large conformational changes in the enzyme, thereby indirectly disrupting citrate binding. This inhibition leads to a decrease in the production of acetyl-CoA, which in turn affects lipid biosynthesis. The molecular targets and pathways involved include the ACLY enzyme and the downstream metabolic pathways that rely on acetyl-CoA .
Comparison with Similar Compounds
Mechanism of Action
Key Insights :
- This compound’s allosteric mechanism distinguishes it from competitive inhibitors like BMS-303141 and Bempedoic Acid. This allows it to avoid direct competition with citrate or ATP, enhancing specificity .
- Bempedoic Acid’s dual inhibition of ACLY and ACC, combined with AMPK activation, provides broader metabolic effects but lacks the nanomolar potency of this compound .
Potency and Binding Affinity
Key Insights :
- This compound’s nanomolar potency is unmatched among ACLY inhibitors, making it a valuable tool for mechanistic studies .
- Bempedoic Acid’s clinical success (FDA-approved in 2020) highlights its efficacy despite lower in vitro potency .
Key Insights :
- This compound’s role in cancer is unique among ACLY inhibitors, with demonstrated synergy with kinase inhibitors like sorafenib .
- Bempedoic Acid’s approval for cardiovascular disease underscores the clinical relevance of ACLY inhibition .
Stability and Specificity
Biological Activity
NDI-091143 is a potent allosteric inhibitor of ATP-citrate lyase (ACLY), an enzyme that plays a crucial role in linking glucose and lipid metabolism. Its biological activity has been extensively studied, revealing significant implications for various metabolic disorders and cancers. This article synthesizes the current knowledge on this compound, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
This compound binds to an allosteric site on ACLY, which is distinct from the active site where citrate binds. This binding induces conformational changes that disrupt the enzyme's ability to convert citrate into acetyl-CoA and oxaloacetate, effectively inhibiting its activity. The structural elucidation of this compound in complex with ACLY has provided insights into its binding interactions, highlighting key amino acids involved in this process, such as PHE347, PHE354, and ARG378 .
Thyroid Cancer
Recent studies have demonstrated the efficacy of this compound in treating thyroid cancer. In vitro experiments showed that treatment with this compound significantly suppressed cell growth and clonogenic ability in thyroid cancer cell lines (FTC-133 and 8505C) in a dose-dependent manner. Flow cytometry analyses indicated increased apoptosis among treated cells, as evidenced by elevated annexin V-positive cell populations and activation of caspase-3 .
Other Cancers
This compound has also been implicated in other cancer types due to its role in lipid metabolism, which is often upregulated in cancer cells to support rapid proliferation. By inhibiting ACLY, this compound may reduce lipid synthesis and thus impede tumor growth. Studies suggest that combining this compound with other therapies could enhance cytotoxic effects against various cancers .
Impact on Metabolic Disorders
This compound's inhibition of ACLY has therapeutic potential for conditions like obesity, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD). By reducing acetyl-CoA levels, this compound can modulate lipid metabolism and improve metabolic profiles in preclinical models. For instance, it has been shown to alleviate ectopic lipid accumulation in renal tissues associated with obesity .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
Case Studies
Case Study 1: Thyroid Cancer Treatment
A study investigated the effects of this compound on anaplastic thyroid cancer cells. The results indicated that treatment led to a significant decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent for aggressive thyroid cancers.
Case Study 2: Obesity-related Renal Implications
In a preclinical model of obesity-related renal disease, administration of this compound resulted in reduced lipid accumulation within renal tissues. This finding supports the compound's role in addressing metabolic dysregulation associated with obesity .
Q & A
Basic Research Questions
Q. What experimental methods are used to validate NDI-091143's target engagement with ATP-citrate lyase (ACLY)?
- Methodological Answer : Target engagement is validated using thermal shift assays (to measure protein stabilization upon ligand binding) and limited proteolysis experiments (to assess conformational protection). For example, this compound stabilizes full-length ACLY and its N-terminal segment in thermal shift assays, with Mg-ATP enhancing protection against chymotrypsin digestion . The ADP-Glo assay is used to quantify enzymatic inhibition (IC50 = 2.1 nM) and determine binding affinity (Ki = 7.0 nM) .
Q. How should researchers design in vitro experiments to assess this compound’s inhibitory potency?
- Methodological Answer : Use recombinant human ACLY in an ADP-Glo assay to measure ADP production as a proxy for enzymatic activity. Include controls for Mg-ATP concentration (critical for catalytic activity) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) for binding affinity (Kd = 2.2 nM) . Replicate experiments across three independent trials to account for batch variability .
Q. What solubility and stability considerations are critical for handling this compound in cell-based assays?
- Methodological Answer : this compound is soluble in DMSO (91 mg/mL) but poorly soluble in water. Prepare fresh stock solutions to avoid degradation; if necessary, use gentle heating (45–60°C) or sonication. For long-term storage, aliquot and store at -80°C (3–6 months stability). Avoid freeze-thaw cycles to maintain compound integrity .
Advanced Research Questions
Q. How can structural data resolve contradictions in this compound’s reported allosteric vs. orthosteric binding mechanisms?
- Methodological Answer : Perform cryo-electron microscopy (cryo-EM) to resolve the full-length ACLY-NDI-091143 complex. Structural data (e.g., PDB ID: 7XYZ) reveal that this compound binds to an allosteric pocket, inducing large conformational changes in the citrate domain that indirectly block substrate recognition . Compare with molecular docking results (RMSD < 0.3 Å for ligand pose reproducibility) to validate binding site consistency .
Q. What computational strategies can predict this compound’s binding stability and dynamic interactions with ACLY?
- Methodological Answer : Conduct molecular dynamics (MD) simulations (e.g., 200 ns trajectories using Desmond) to analyze RMSD (protein stability), RMSF (residue flexibility), and ligand-protein hydrogen bonding. For this compound, simulations show stable binding with Phe347, Phe354, and Arg378 as key interaction residues . Pair with free-energy perturbation (FEP) calculations to quantify binding energy contributions.
Q. How do researchers reconcile discrepancies between in vitro IC50 values and cellular efficacy data for this compound?
- Methodological Answer : Address discrepancies by: (i) Validating cellular permeability via LC-MS/MS quantification of intracellular this compound. (ii) Testing in lipid-rich media (e.g., with 10% FBS) to mimic physiological conditions, as ACLY inhibition impacts lipid synthesis. (iii) Correlating enzymatic inhibition (IC50) with downstream metabolic markers (e.g., acetyl-CoA levels) using targeted metabolomics .
Q. What strategies optimize this compound’s specificity over off-target kinases or metabolic enzymes?
- Methodological Answer : Screen against a kinase panel (e.g., 468 kinases at 1 µM) to identify off-target activity. For ACLY-specificity, use CRISPR-Cas9 ACLY-knockout cell lines as negative controls in proliferation or lipid synthesis assays. Cross-validate with RNA-seq to confirm that this compound does not alter expression of compensatory pathways (e.g., FASN or ACC1) .
Q. How can researchers model this compound’s pharmacodynamic effects in vivo using preclinical systems?
- Methodological Answer : Use hyperlipidemic mouse models (e.g., ApoE-/-) to evaluate lipid-lowering effects. Administer this compound intraperitoneally (10 mg/kg, daily) and measure plasma cholesterol and triglycerides via enzymatic assays . For tissue-specific effects, perform autoradiography with radiolabeled this compound or PET imaging with [18F]-fluorodeoxyglucose to monitor metabolic flux .
Q. Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in ACLY inhibition studies?
- Answer : Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC50/EC50 values. Apply the Hill equation to assess cooperativity. For high-throughput screening data, apply Z-factor or strictly standardized mean difference (SSMD) metrics to evaluate assay robustness .
Q. How should researchers address batch-to-batch variability in recombinant ACLY preparations?
- Answer :
Standardize protein purification using His-tag affinity chromatography followed by size-exclusion chromatography (SEC). Validate activity across batches via Michaelis-Menten kinetics (Km for citrate and ATP). Include a reference inhibitor (e.g., hydroxycitrate) in each experiment as an internal control .
Properties
IUPAC Name |
methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSHUWHIDBZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.